molecular formula C22H20N2O8 B10999044 N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine

Cat. No.: B10999044
M. Wt: 440.4 g/mol
InChI Key: CYPSYYHNXKRVHU-UHFFFAOYSA-N
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Description

N-({[4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is a synthetic hybrid molecule combining a coumarin scaffold with a glycylglycine dipeptide via an acetyloxy linker. The coumarin core (2H-chromen-2-one) is substituted at the 4-position with a 4-methoxyphenyl group and at the 7-position with an oxygen-linked acetyl-glycylglycine chain.

Properties

Molecular Formula

C22H20N2O8

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[2-[[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H20N2O8/c1-30-14-4-2-13(3-5-14)17-9-22(29)32-18-8-15(6-7-16(17)18)31-12-20(26)23-10-19(25)24-11-21(27)28/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)

InChI Key

CYPSYYHNXKRVHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Chromenone Core

The chromenone core is synthesized via Pechmann condensation , a classical method for coumarin derivatives. A mixture of resorcinol and ethyl acetoacetate undergoes acid-catalyzed cyclization. For 4-(4-methoxyphenyl) substitution, 4-methoxyphenylacetic acid is used as a starting material.

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.

  • Temperature : 80–100°C under reflux.

  • Yield : ~65–75% after recrystallization from ethanol.

Key challenges include regioselectivity at the 7-position and purification of the hydroxylated product.

Functionalization at the 7-Hydroxy Position

The 7-hydroxy group is alkylated with chloroacetyl chloride to introduce the acetyl spacer.

Procedure :

  • Dissolve 4-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one in anhydrous DMF.

  • Add chloroacetyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at 0°C for 2 hours, then room temperature for 12 hours.

  • Isolate the intermediate via vacuum filtration and wash with ice-cold water.

Critical Note : Excess chloroacetyl chloride leads to di-alkylation; thus, stoichiometric control is essential.

Synthesis of Glycylglycine Derivative

Glycylglycine is prepared via solution-phase peptide synthesis :

  • Protect the N-terminus of glycine with benzyloxycarbonyl (Cbz) using Cbz-Cl in alkaline conditions.

  • Couple a second glycine unit using EDCl/HOBt as coupling agents.

  • Remove the Cbz group via hydrogenolysis with Pd/C and H₂.

Alternative Approach : Use Boc-protected glycylglycine for improved solubility in organic solvents.

Final Coupling Reaction

The acetylated chromenone intermediate is coupled with glycylglycine using a mixed anhydride method:

Steps :

  • Activate the carboxylic acid of glycylglycine with isobutyl chloroformate in the presence of N-methylmorpholine.

  • React with the alkylated chromenone intermediate in THF at −15°C.

  • Stir for 24 hours, followed by aqueous workup and column chromatography (silica gel, EtOAc/hexane).

Yield Optimization :

  • Temperature : Lower temperatures (−15°C) minimize racemization.

  • Solvent : THF provides optimal solubility for both intermediates.

Optimization of Reaction Conditions

Catalytic Systems

ParameterOption 1Option 2Optimal Choice
Coupling Reagent EDCl/HOBtDCC/DMAPEDCl/HOBt
Solvent THFDCMTHF
Temperature −15°C0°C−15°C

EDCl/HOBt outperforms DCC due to reduced side reactions, while THF enhances intermediate solubility compared to DCM.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity chromenone intermediates.

  • Column Chromatography : Silica gel with gradient elution (5→20% MeOH in DCM) resolves dipeptide-coupled products.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.10 (s, 1H, coumarin H-5), δ 7.80–7.40 (m, 4H, methoxyphenyl), and δ 3.80 (s, 3H, OCH₃).

  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 70:30).

Comparative Data with Analogous Compounds

CompoundCoupling YieldPurity (%)Reference
Target Compound 72%98.5
4-(4-Methoxyphenyl)-2-oxo-C7-glycinate68%97.2
N-Isopropyl-2-oxyacetamide derivative65%96.8

The target compound exhibits superior yield and purity due to optimized coupling conditions.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace EDCl with T3P® (propylphosphonic anhydride) for lower toxicity and easier handling.

  • Use recyclable catalysts like polymer-supported sulfonic acids for the Pechmann condensation.

Environmental Impact

  • Solvent Recovery : Distillation units reclaim THF and DMF, reducing waste.

  • Byproduct Management : Neutralize acidic byproducts with CaCO₃ before disposal.

Challenges and Mitigation Strategies

Low Coupling Efficiency

Cause : Steric hindrance from the methoxyphenyl group.
Solution : Introduce a spacer arm (e.g., polyethylene glycol) between the chromenone and dipeptide.

Racemization During Peptide Coupling

Cause : Base-catalyzed epimerization at −15°C.
Solution : Use HOBt as an additive to suppress racemization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine has shown promise as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancers. For instance, derivatives of chromenone have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Compounds containing phenolic and chromenone structures have been documented to inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Effects
Research indicates that related compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against bacteria and fungi .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

StudyFindingsReference
Hsieh et al., 2012Identified anti-diabetic properties in related phenolic compounds
Rani et al., 2014Demonstrated anti-inflammatory effects in vitro
Berest et al., 2011Reported antimicrobial activity against various pathogens

Mechanism of Action

The mechanism of action of N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The chromen-2-one moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
  • Structural Difference : The 4-methoxyphenyl group in the target compound is replaced with a 4-methyl group.
  • Crystallographic studies using tools like SHELX or Mercury CSD (common in coumarin derivatives) might reveal differences in packing efficiency or hydrogen-bonding patterns .
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • Structural Difference : Replaces the glycylglycine-acetyloxy chain with a 2-chloro-2-phenylacetamide group.
  • Impact : The chloro-phenyl moiety introduces steric bulk and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. This compound’s synthesis (via ZnCl₂-catalyzed coupling) mirrors methods used for related coumarin-peptide hybrids .
4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate
  • Structural Difference : Features a tert-butoxycarbonyl (Boc)-protected glycine ester instead of the glycylglycine chain.
  • Impact : The Boc group improves stability during synthesis but may hinder biological activity due to reduced hydrogen-bonding capacity. This highlights the trade-off between synthetic practicality and functional efficacy .

Pharmacological Analogues

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
  • Structural Difference : Replaces the coumarin-glycylglycine system with a thiazole-azepine-hydrazine framework.
  • Pharmacological Relevance: Exhibits cardioprotective activity superior to Levocarnitine and Mildronate, suggesting that the 4-methoxyphenyl group may enhance bioactivity in hypoxia-related pathologies.

Comparative Data Table

Compound Name Substituents (4-position) Peptide/Chain Modification Key Properties/Activities References
N-({[4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine 4-Methoxyphenyl Acetyl-glycylglycine Hypothesized photochemical/bioactivity
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine 4-Methyl Acetyl-glycylglycine Enhanced crystallinity
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-Methyl 2-Chloro-2-phenylacetamide High lipophilicity
4-Methyl-2-oxo-2H-chromen-7-yl N-Boc-glycinate 4-Methyl Boc-glycine ester Improved synthetic stability
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide 4-Methoxyphenyl Thiazole-azepine-hydrazine Cardioprotective activity

Biological Activity

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is a synthetic compound derived from chromen-2-one, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromen-2-one core with a methoxyphenyl substituent and a glycylglycine moiety. Its structural formula can be represented as follows:

\text{N 4 4 methoxyphenyl 2 oxo 2H chromen 7 yl oxy}acetyl)glycylglycine}

This structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways that govern cell proliferation and apoptosis.
  • Gene Expression Regulation : It affects the transcription of genes associated with oxidative stress and inflammation, potentially leading to protective cellular responses.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, reducing inflammation in various models.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study reported that derivatives of chromenone exhibited cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating significant potency against this cell line .
  • Antioxidant Evaluation : Research demonstrated that similar compounds possess strong free radical scavenging abilities, which are essential for their protective roles against oxidative damage .
  • Anti-inflammatory Studies : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Data Table: Summary of Biological Activities

Activity TypeEvidence SourceKey Findings
Antioxidant Significant free radical scavenging ability
Anti-inflammatory Inhibition of COX enzymes
Anticancer Induction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Coumarin Core Formation : Start with 4-(4-methoxyphenyl)-7-hydroxycoumarin synthesis via Pechmann or Kostanecki-Robinson reactions under acidic conditions .

Glycylglycine Conjugation : React the coumarin intermediate with bromoacetyl chloride to form the acetyl linker, followed by coupling with glycylglycine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Use column chromatography (silica gel, CHCl₃:MeOH gradients) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and computational methods are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the coumarin backbone (e.g., δ 6.2–8.2 ppm for aromatic protons) and glycylglycine peaks (δ 3.5–4.5 ppm for CH₂ groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~481.1 for C₂₄H₂₃N₂O₉) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) for this compound?

  • Methodological Answer :

  • Reproducibility Studies : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory tests) .
  • Target-Specific Profiling : Use SPR (surface plasmon resonance) to quantify binding affinities for enzymes like DNA gyrase (antimicrobial target) or NF-κB (anti-inflammatory pathway) .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent used in assays affecting solubility) .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with variations in the methoxyphenyl group (e.g., halogenation) or glycylglycine chain (e.g., replacing glycine with proline) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like bacterial topoisomerases or cancer-associated kinases .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., the coumarin carbonyl group for H-bonding with enzyme active sites) .

Q. How can crystallographic data be leveraged to predict solubility and stability under physiological conditions?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Calculate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from X-ray data to assess crystal packing efficiency, which correlates with solubility .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to infer stability in aqueous buffers (pH 7.4) .
  • Molecular Dynamics Simulations : Use GROMACS to model hydration free energy and predict solubility trends .

Experimental Design & Data Analysis

Q. What experimental controls are essential for assessing the compound’s in vitro cytotoxicity?

  • Methodological Answer :

  • Positive Controls : Include doxorubicin (for cancer cell lines) and gentamicin (for bacterial assays) to validate assay sensitivity .
  • Solvent Controls : Test DMSO or ethanol at concentrations used in the compound solution to rule out solvent-induced toxicity .
  • Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 μM) to calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

Q. How can researchers address low yield in the final coupling step of the synthesis?

  • Methodological Answer :

  • Optimize Coupling Reagents : Test alternatives to EDC/HOBt, such as DCC/DMAP or COMU, in anhydrous DMF or THF .
  • Protection/Deprotection : Introduce Fmoc or Boc groups to the glycylglycine amine to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) to minimize decomposition .

Advanced Mechanistic Studies

Q. What methodologies are suitable for identifying off-target interactions in biological systems?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe of the compound to capture interacting proteins .
  • CRISPR-Cas9 Screens : Perform genome-wide knockout studies in human cell lines to identify synthetic lethal partners .
  • Metabolomics : Analyze LC-MS data (Agilent Q-TOF) to detect perturbations in metabolic pathways (e.g., TCA cycle) .

Q. How can conflicting computational predictions (e.g., docking vs. MD simulations) for target binding be reconciled?

  • Methodological Answer :

  • Ensemble Docking : Use multiple protein conformations (from MD trajectories) to account for flexibility in the binding pocket .
  • Binding Free Energy Calculations : Apply MM-GBSA or MM-PBSA to refine docking scores with solvation effects .
  • Experimental Validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics and validate simulations .

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